molecular formula C9H13NOS B8701247 2-Methoxy-6-[(methylsulfanyl)methyl]aniline CAS No. 62926-90-3

2-Methoxy-6-[(methylsulfanyl)methyl]aniline

Cat. No. B8701247
CAS RN: 62926-90-3
M. Wt: 183.27 g/mol
InChI Key: VUVINWUCWKOMHV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Methoxy-6-[(methylsulfanyl)methyl]aniline is a useful research compound. Its molecular formula is C9H13NOS and its molecular weight is 183.27 g/mol. The purity is usually 95%.
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properties

CAS RN

62926-90-3

Product Name

2-Methoxy-6-[(methylsulfanyl)methyl]aniline

Molecular Formula

C9H13NOS

Molecular Weight

183.27 g/mol

IUPAC Name

2-methoxy-6-(methylsulfanylmethyl)aniline

InChI

InChI=1S/C9H13NOS/c1-11-8-5-3-4-7(6-12-2)9(8)10/h3-5H,6,10H2,1-2H3

InChI Key

VUVINWUCWKOMHV-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1N)CSC

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 1.429 g (0.018 moles) of dry dimethyl sulfoxide and 2.27 g (0.015 moles) of dry n-butanesulfonic acid in 13 ml of dry chloroform, was added 2.2110 g (0.0148 moles) of o-methoxyphenyl isocyanate. After thirty minutes at room temperature, the reaction mixture was refluxed for three and a half hours. After cooling to room temperature, the reaction mixture was poured into 180 ml of ice-cold 10% aqueous sodium hydroxide solution. After extracting with methylene chloride, the organic layer was dried over anhydrous sodium carbonate, filtered and 0.10 g of succinimide was added. The resulting solution was concentrated to 100 ml and then refluxed for twenty hours. This solution was cooled, extracted with 10% aqueous sodium hydroxide solution and the organic layer dried over anhydrous magnesium sulfate and filtered. At this point, tridecane was added as an internal standard and the solution was analyzed by gas chromatography. In this manner, there was obtained 0.338 g (22.4%) of o-methoxyaniline and 1.8319 g (67.6%) of 2 -methoxy-6-(methylthiomethyl)aniline. The results are included in Table II.
Quantity
1.429 g
Type
reactant
Reaction Step One
Quantity
2.27 g
Type
reactant
Reaction Step One
Quantity
2.211 g
Type
reactant
Reaction Step One
Quantity
13 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice
Quantity
180 mL
Type
reactant
Reaction Step Two
Yield
22.4%

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